sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate
Description
Sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrate is a third-generation cephalosporin derivative characterized by:
- Core structure: A β-lactam fused bicyclic system (5-thia-1-azabicyclo[4.2.0]oct-2-ene), common to cephalosporins.
- 3-position substituent: A 4-carbamoylpyridinium methyl group, enhancing solubility and Gram-negative penetration.
- 7-position side chain: A (2R)-2-phenyl-2-sulfonatoacetyl moiety, likely contributing to β-lactamase stability and extended antibacterial spectrum.
- Counterion and hydration: Sodium salt improves aqueous solubility, while the hydrate form stabilizes the crystalline structure .
Properties
IUPAC Name |
sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O8S2.Na.H2O/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);;1H2/q;+1;/p-1/t15-,17-,21-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRRFIYXAPRYES-NLFZDHTNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N4NaO9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045585 | |
| Record name | Cefsulodin sodium salt hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52152-93-9 | |
| Record name | Pyridinium, 4-(aminocarbonyl)-1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cefsulodin sodium salt hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen [6R-[6α,7β(R*)]]-4-carbamoyl-1-[[2-carboxylato-8-oxo-7-(phenylsulphonatoacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefsulodin is synthesized through a series of chemical reactions involving the formation of the β-lactam ring, which is characteristic of cephalosporins.
Industrial Production Methods: Industrial production of Cefsulodin involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the use of solvents, catalysts, and purification steps such as crystallization and filtration to obtain the final product in its sodium salt hydrate form .
Types of Reactions:
Oxidation: Cefsulodin can undergo oxidation reactions, particularly at the sulfur atom in the sulfophenylacetamido group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can take place at the β-lactam ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and amines.
Substitution Products: Various β-lactam derivatives.
Scientific Research Applications
Cefsulodin is widely used in scientific research due to its specific activity against Pseudomonas aeruginosa. Some of its applications include:
Pharmacology: Studied for its interaction with penicillin-binding proteins (PBPs) and its role in inhibiting bacterial cell wall synthesis.
Biochemistry: Used to investigate the efflux transport of prostaglandin E2 across the blood-brain barrier in animal models.
Clinical Research: Evaluated for its efficacy in treating infections caused by Pseudomonas aeruginosa and other Gram-negative bacteria.
Mechanism of Action
Cefsulodin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It specifically targets penicillin-binding proteins (PBPs), which are essential for the crosslinking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, Cefsulodin prevents the final transpeptidation step, leading to cell lysis and death .
Comparison with Similar Compounds
Substituent Analysis at the 3-Position
The 3-position substituent critically influences pharmacokinetics and bacterial target affinity. Key comparisons include:
Key Insight : The target compound’s 4-carbamoylpyridinium group may offer superior tissue penetration compared to Ceftazidime’s simpler pyridinium substituent, while avoiding the nephrotoxic risks of Cephaloridine .
7-Position Side Chain Modifications
The 7-position side chain determines β-lactamase resistance and spectrum breadth:
Hydration and Stability
Pseudopolymorphism (hydration states) significantly impacts shelf life and bioavailability:
Key Insight : The hydrate form of the target compound may offer superior phase stability compared to E1040’s variable hydration states, simplifying storage requirements .
Protein Binding and Clearance
- Target Compound : Predicted moderate protein binding (similar to E1100’s 82–91% range), but sulfonato group may reduce affinity for serum proteins .
- Ceftazidime : Low protein binding (10–20%), enabling high free drug levels .
- Cefazolin () : 70–80% protein binding; used for surgical prophylaxis due to prolonged half-life .

Toxicity Considerations
- Preclinical studies of similar compounds report convulsions and hepatotoxicity at high doses (), necessitating dose optimization .
Biological Activity
The compound sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate, commonly referred to as cefsulodin sodium, is a semi-synthetic cephalosporin antibiotic. This article focuses on its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
Cefsulodin sodium is characterized by its complex bicyclic structure, which contributes to its biological activity. The presence of a carbamoylpyridine moiety and a sulfonatoacetyl group enhances its interaction with bacterial targets.
Chemical Structure
Chemical Structure
Molecular Formula
- Molecular Formula: C₁₅H₁₈N₄NaO₅S
- Molecular Weight: 394.38 g/mol
Cefsulodin functions primarily as an antibiotic through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This leads to bacterial lysis and death.
Antimicrobial Spectrum
Cefsulodin exhibits a narrow spectrum of activity, primarily effective against certain Gram-negative bacteria, including:
- Pseudomonas aeruginosa
- Escherichia coli
- Klebsiella pneumoniae
Pharmacodynamics
Research indicates that cefsulodin has a significant impact on bacterial growth inhibition. Its minimum inhibitory concentrations (MICs) against various pathogens have been documented in several studies:
| Pathogen | MIC (µg/mL) |
|---|---|
| Pseudomonas aeruginosa | 16 - 32 |
| Escherichia coli | 8 - 16 |
| Klebsiella pneumoniae | 32 - 64 |
Case Studies
-
In Vitro Efficacy Against Pseudomonas aeruginosa:
A study demonstrated that cefsulodin effectively inhibited the growth of multidrug-resistant strains of Pseudomonas aeruginosa in vitro. The study utilized broth microdilution methods to establish MIC values and confirmed the compound's potential for treating infections caused by resistant strains. -
Clinical Application in Infections:
Cefsulodin has been used in clinical settings for treating infections caused by specific Gram-negative bacteria. A clinical trial involving patients with severe infections showed a favorable response rate when treated with cefsulodin as part of combination therapy. -
Synergistic Effects:
Research has indicated that cefsulodin may exhibit synergistic effects when combined with other antibiotics, enhancing overall antimicrobial efficacy against resistant bacterial strains.
Safety and Toxicology
Cefsulodin is generally well-tolerated; however, potential side effects include allergic reactions, gastrointestinal disturbances, and alterations in renal function. Monitoring is recommended for patients with pre-existing conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

